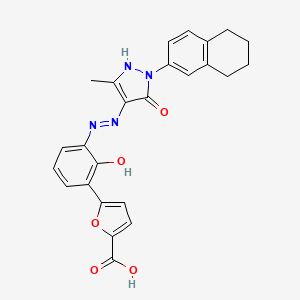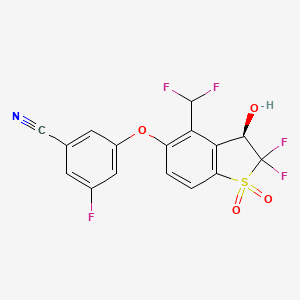
Éster t-butílico de hidroxi-PEG8
Descripción general
Descripción
Hydroxy-PEG8-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Hydroxy-PEG8-t-butyl ester contains a hydroxyl group, which is a common functional group with hydrophilicity and reactivity, enabling this reagent to react with various compounds . “PEG8” refers to the polyethylene glycol chain in the reagent, which contains 8 ethylene glycol units . The polyethylene glycol chain provides good water solubility and biocompatibility . The end of the reagent is a tert-butyl ester group, a common protective group .Physical And Chemical Properties Analysis
Hydroxy-PEG8-t-butyl ester has a molecular weight of 498.6 g/mol . It is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación
Investigación proteómica
El éster t-butílico de hidroxi-PEG8 se utiliza en la investigación proteómica {svg_1}. La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar para estudiar las interacciones, modificaciones y localización de las proteínas.
Bioconjugación
Este compuesto se puede utilizar para la bioconjugación {svg_2}. La bioconjugación es el proceso de unir químicamente dos biomoléculas, que a menudo se utiliza en sistemas de administración de fármacos, biosensores y herramientas de diagnóstico.
Síntesis de moléculas pequeñas
El éster t-butílico de hidroxi-PEG8 se puede utilizar como un bloque de construcción para la síntesis de moléculas pequeñas {svg_3}. Las moléculas pequeñas desempeñan funciones cruciales en el tratamiento de enfermedades, la investigación biológica y el descubrimiento de fármacos.
Conjugados de moléculas pequeñas y biomoléculas
Este compuesto se puede utilizar para crear conjugados de moléculas pequeñas y biomoléculas {svg_4}. Estos conjugados se pueden utilizar en diversos campos, incluida la administración de fármacos, el diagnóstico y la terapéutica.
Biología química y química medicinal
El éster t-butílico de hidroxi-PEG8 se puede utilizar para crear compuestos de herramientas para la biología química y la química medicinal que requieren ligación {svg_5}. Estos compuestos de herramientas se pueden utilizar para estudiar sistemas biológicos y desarrollar nuevos fármacos.
Desarrollo de polímeros especializados
El éster t-butílico de hidroxi-PEG8 es una herramienta versátil que permite a los científicos ampliar las fronteras de lo posible, como el desarrollo de polímeros especializados {svg_6}. Estos polímeros pueden tener diversas aplicaciones, incluida la administración de fármacos, la ingeniería de tejidos y los recubrimientos.
Ingeniería de materiales
Este compuesto se puede utilizar en la ingeniería de materiales con mayor estabilidad térmica o resistencia mecánica {svg_7}. Esto puede ser útil en diversas industrias, como la aeroespacial, la automotriz y la electrónica.
Funcionalización de biomoléculas
El éster t-butílico de hidroxi-PEG8 puede reaccionar con diversas biomoléculas, como proteínas y ácidos nucleicos, para formar conjugados estables {svg_8}. Esta reacción puede mejorar la estabilidad y la actividad de estas biomoléculas en el cuerpo.
Direcciones Futuras
Hydroxy-PEG8-t-butyl ester has shown excellent ability as a linker in surface modification processes . It can tightly connect biomolecules or other functional groups to the surface of materials, enhancing the stability of the materials and bringing more possibilities . This functionalization not only improves the practicality of the materials but also opens the door for their application in the biomedical field .
Mecanismo De Acción
Target of Action
Hydroxy-PEG8-t-butyl ester is a PEG derivative containing a hydroxyl group and a t-butyl ester . It is primarily used as a linker in the field of drug delivery . The primary targets of this compound are various biological molecules, such as proteins and nucleic acids . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Mode of Action
The compound forms conjugates with these biological molecules through ester or other chemical bonds . The t-butyl-protected carboxyl group can be deprotected under acidic conditions . This allows the compound to be linked to other molecules, enhancing their solubility and stability .
Pharmacokinetics
The pharmacokinetics of Hydroxy-PEG8-t-butyl ester are largely determined by the properties of the molecules it is conjugated with. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the conjugated molecules.
Result of Action
The molecular and cellular effects of Hydroxy-PEG8-t-butyl ester’s action are primarily related to its role in enhancing the delivery of conjugated molecules to their targets . By increasing solubility and stability, it can improve the efficacy of these molecules.
Action Environment
The action of Hydroxy-PEG8-t-butyl ester can be influenced by various environmental factors. For instance, the deprotection of the t-butyl-protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can affect the compound’s action. Additionally, the compound’s solubility and stability can be influenced by factors such as temperature and the presence of other solutes .
Análisis Bioquímico
Biochemical Properties
The hydroxyl group in Hydroxy-PEG8-t-butyl ester enables it to interact with various biomolecules . It can form stable conjugates with proteins, nucleic acids, and other biomolecules . These interactions can enhance the stability and activity of these biomolecules within biological systems .
Cellular Effects
Given its properties, it can be inferred that it may influence cell function by interacting with various biomolecules and enhancing their stability and activity .
Molecular Mechanism
The molecular mechanism of Hydroxy-PEG8-t-butyl ester involves its interactions with various biomolecules . The hydroxyl group in the compound can undergo further derivatization or replacement with other reactive functional groups . This allows it to form stable conjugates with biomolecules, potentially influencing their function at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Metabolic Pathways
Given its structure and properties, it may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its hydrophilic properties, it may be transported and distributed within cells and tissues via interactions with various transporters or binding proteins .
Subcellular Localization
Given its properties, it may be directed to specific compartments or organelles within cells via interactions with various targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h24H,4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRDLMWBCQQRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)
![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)
![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)



![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)
![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)
![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)